molecular formula C26H25ClN4O4 B297482 N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

Cat. No. B297482
M. Wt: 493 g/mol
InChI Key: KXZPLAVWCQFQKA-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as CPOA, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in cell signaling and are often overexpressed in cancer cells. By inhibiting PTPs, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide may disrupt cell signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can induce apoptosis in cancer cells, inhibit the growth of breast cancer cells, and enhance the effectiveness of chemotherapy drugs. Additionally, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have anti-inflammatory and antioxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in lab experiments is its potential anti-tumor activity and ability to enhance the effectiveness of chemotherapy drugs. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and treatment regimen for N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One area of interest is the development of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide analogs that may have improved anti-tumor activity or better selectivity for specific PTPs. Additionally, more research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide and to determine its potential applications in other areas of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide in humans.

Synthesis Methods

N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroaniline with 2-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reacted with mesitylamine to form the corresponding hydrazone. The resulting hydrazone is then reacted with 4-(2-oxoethyl)benzoic acid to form the final product, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to inhibit the growth of breast cancer cells and to enhance the effectiveness of chemotherapy drugs.

properties

Product Name

N-(2-chlorophenyl)-2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide

Molecular Formula

C26H25ClN4O4

Molecular Weight

493 g/mol

IUPAC Name

N-(2-chlorophenyl)-N//'-[(E)-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C26H25ClN4O4/c1-16-12-17(2)24(18(3)13-16)30-23(32)15-35-20-10-8-19(9-11-20)14-28-31-26(34)25(33)29-22-7-5-4-6-21(22)27/h4-14H,15H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/b28-14+

InChI Key

KXZPLAVWCQFQKA-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3Cl)C

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.